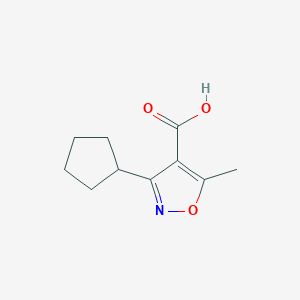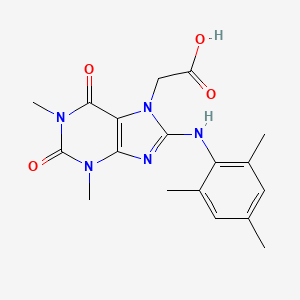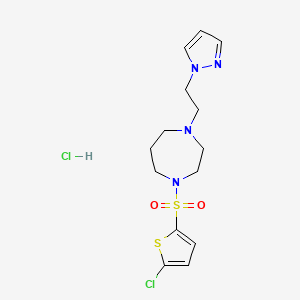![molecular formula C9H9N3O2 B2452154 6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1095822-90-4](/img/structure/B2452154.png)
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1095822-90-4 . It has a molecular weight of 191.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O2/c1-5-3-6-7(9(13)14)10-4-11-8(6)12(5)2/h3-4H,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.19 . Other physical and chemical properties such as density and vapor pressure are not available in the retrieved resources .Scientific Research Applications
Biotransformation Studies 6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid and related compounds have been a subject of biotransformation studies, particularly in rat models. Zhao et al. (1996) investigated the biotransformation of this compound in both in vitro and in vivo settings, revealing major metabolites and their formation processes involving cytochrome P450 and other enzymes (Zhao et al., 1996).
Synthesis and Derivative Studies Research by Tumkevičius et al. (2000) and Tumkevičius et al. (2013) focused on the synthesis of derivatives of this compound, exploring their potential fungicidal properties and providing insights into the optimal routes for their synthesis (Tumkevičius et al., 2000), (Tumkevičius et al., 2013).
Chemical Structure and Reactions The chemical structure and reactions of variants of this compound have been extensively studied. For instance, Kurihara et al. (1983) and Kim et al. (1969) explored the synthesis and reactions of various related compounds, highlighting the potential for transformation and derivatization (Kurihara et al., 1983), (Kim et al., 1969).
Quantum Chemical Studies Mamarakhmonov et al. (2016) conducted quantum chemical studies on similar compounds, providing insights into the energies, electronic structures, and molecular geometries, which are crucial for understanding the reactivity and potential applications of these compounds (Mamarakhmonov et al., 2016).
NMR Spectra Analysis Research by Kress (1994) focused on synthesizing pyrimidine derivatives and analyzing their proton NMR spectra, contributing to a deeper understanding of their chemical properties (Kress, 1994).
Amino Acid and Peptide Analogues Studies have also explored the use of similar compounds in the synthesis of amino acid and peptide analogues, as demonstrated by Bissyris et al. (2005), who synthesized ATPC-amino acids and ATPC-peptides using a derivative of this compound (Bissyris et al., 2005).
Crystal Structure Analysis Additionally, Canfora et al. (2010) reported the molecular structure of a related compound in different crystal environments, contributing to the understanding of its structural properties (Canfora et al., 2010).
properties
IUPAC Name |
6,7-dimethylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6-7(9(13)14)10-4-11-8(6)12(5)2/h3-4H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIIOZZUYXXPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate](/img/structure/B2452074.png)



![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)
![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2452081.png)

![1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452086.png)
![7,7-Difluorospiro[3.5]nonan-2-ol](/img/structure/B2452087.png)



![Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2452093.png)